Lupinine
Overview
Description
Lupinine is a quinolizidine alkaloid present in the genus Lupinus, also known as lupins, of the flowering plant family Fabaceae . It is recognized for its nutritional properties, being rich in protein and poor in starch, similar to soy .
Synthesis Analysis
This compound is naturally biosynthesized from L-lysine in the Lupinus genes of plants along with various other quinolizidine alkaloids . In the biosynthetic process, lysine is first decarboxylated into cadaverine, which is then oxidatively deaminated to the corresponding aldehyde .Molecular Structure Analysis
This compound has a trans-quinolizidine ring and an axial hydroxymethyl group. It changes configuration from trans to cis-fusion of the quinolizidine ring with conversion of the axial hydroxymethyl to equatorial with a change of sign of the torsion angle after protonation (iodomethylation) .Chemical Reactions Analysis
The simple quinolizidine alkaloid this compound is a convenient and available synthetic starting material with a tertiary base and primary alcohol . Reactions of fatty-acid and benzoic-acid chlorides with this compound produced esters with steric structures that might not correspond to the conformation of this compound because of the lability of the quinolizidine fragment in solution .Physical and Chemical Properties Analysis
This compound has a molecular weight of 169.26 . It has a trans-quinolizidine ring and an axial hydroxymethyl group .Scientific Research Applications
1. Impact on Aquatic Species
Lupinine, primarily found in Lupinus luteus, has been studied for its effects on aquatic species like rainbow trout (Oncorhynchus mykiss). Research shows that increasing dietary doses of this compound can affect feed intake and growth performance in these fishes. Notably, this compound demonstrated a strong anti-palatability effect but did not pose significant short-term health risks for rainbow trout (Serrano et al., 2011).
2. Bactericidal Properties
This compound has displayed bactericidal properties against various bacterial strains, such as Pseudomonas syringae and Erwinia carotovora. Studies suggest that this compound can effectively inhibit the growth of these bacteria, indicating its potential as a natural bactericide (Vega et al., 1996).
3. Herbicidal Effects
Research into the herbicidal effects of this compound has been conducted, showing that it can significantly influence the germination and growth of various plant species. These findings suggest this compound's potential application as a natural herbicide (Múzquiz et al., 1994).
4. Alkaloid Synthesis and Asymmetric Synthesis Applications
This compound's role in asymmetric synthesis, particularly in the production of sparteine and its derivatives, has been explored. Such research is crucial for developing pharmaceuticals and other chemical products (O’Brien, 2008).
5. Nutritional Research in Crop Varieties
Studies on various Lupinus species, including those containing this compound, have focused on their nutritional and quality aspects, especially in the context of potential protein crops. This research is significant for food science and agricultural applications (Aniszewski, 1993).
Mechanism of Action
Target of Action
Lupinine primarily targets acetylcholinesterase , an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, this compound affects the transmission of signals in the nervous system .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by acting as a reversible inhibitor This compound’s structure is similar to the ammonium “head” of acetylcholine, the endogenous agonist of acetylcholinesterase . This structural similarity allows this compound to bind to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
The biosynthesis of this compound is derived from its natural precursor, lysine . The elucidation of this pathway could lead to the identification and characterization of the missing pathway enzymes .
Pharmacokinetics
This compound is known to be a highly soluble compound , which could influence its bioavailability and distribution within the body.
Result of Action
The inhibition of acetylcholinesterase by this compound can lead to an increase in the concentration of acetylcholine in the nervous system . This can affect nerve signal transmission and potentially lead to symptoms such as blurry vision, headache, weakness, and nausea .
Safety and Hazards
Lupinine is a hepatotoxin prevalent in the seeds of leguminous herbs of the genus Lupinus . This compound and other quinolizidine alkaloids give a bitter taste to naturally growing lupin flowers . Due to the toxicity of quinolizidine alkaloids, lupin beans are soaked overnight and rinsed to remove some of their alkaloid content .
Future Directions
Biochemical Analysis
Cellular Effects
The effects of Lupinine on various types of cells and cellular processes are complex and multifaceted. This compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVAWXXJVMJBAR-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197565 | |
Record name | Lupinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486-70-4, 10248-30-3 | |
Record name | Lupinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lupinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lupinine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lupinine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21723 | |
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Record name | Lupinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lupinine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUPININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BAJ73U1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | LUPININE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F74RAC8A5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of lupinine?
A1: this compound has the molecular formula C10H19NO and a molecular weight of 169.26 g/mol. [, , ]
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound, including:
- NMR Spectroscopy (1H, 13C, 2H): Utilized to determine the structure, stereochemistry, and biosynthetic pathways of this compound. [, , , , , ]
- Infrared Spectroscopy (IR): Used to identify functional groups and study intramolecular interactions, such as the hydrogen bonding in this compound. [, , ]
- Mass Spectrometry (MS): Applied to analyze fragmentation patterns and characterize this compound derivatives. [, , , ]
Q3: Are there any notable conformational characteristics of this compound?
A3: Yes, this compound predominantly exists in a trans-quinolizidine configuration with the hydroxymethyl group in the axial position. This conformation allows for the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom, significantly influencing its stability and properties. [, , , ]
Q4: What are some of the reported biological activities of this compound?
A4: this compound has demonstrated various biological activities, including:
- Acetylcholinesterase (AChE) Inhibition: this compound and its derivatives have shown potential as inhibitors of AChE, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory. This property makes this compound of interest for developing treatments for Alzheimer's disease. [, , ]
- Antimicrobial Activity: this compound exhibits antimicrobial activity against certain bacteria and parasites. [, , ]
- Uterus-Contracting Activity: this compound and its derivatives can induce contractions in the uterus, indicating potential applications in obstetrics. [, ]
- Anticoagulant Activity: Polymeric quaternary ammonium salts derived from this compound have displayed anti-heparin activity, making them potential anticoagulants. [, ]
Q5: How does this compound interact with acetylcholinesterase?
A5: this compound derivatives, particularly those with triazole moieties, have demonstrated the ability to inhibit AChE activity. While the exact mechanism of action is still under investigation, kinetic studies suggest that these derivatives act as mixed-type inhibitors, interacting with both the catalytic active site and a peripheral anionic site on the AChE enzyme. [, , ]
Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A6: Yes, SAR studies on this compound esters have identified key physicochemical features influencing AChE inhibitory activity. These features include molecular weight, hydrogen bond donors and acceptors, and topological polar surface area. This knowledge aids in designing more potent this compound-based AChE inhibitors. [, , ]
Q7: How does the structure of this compound influence its activity?
A7: The spatial arrangement of functional groups in this compound significantly influences its interaction with biological targets. For example, the presence and position of the hydroxymethyl group, the stereochemistry at the ring junction, and the type and length of substituents on the quinolizidine ring system can all affect its binding affinity and selectivity for enzymes like AChE. [, , , ]
Q8: Are there any known resistance mechanisms to this compound's biological activities?
A8: While resistance mechanisms haven't been extensively studied for this compound, its structural similarity to other quinolizidine alkaloids suggests that cross-resistance could arise. Further research is needed to explore potential resistance mechanisms and their implications.
Q9: How is this compound synthesized?
A9: Various synthetic approaches have been explored for this compound:
- From Natural Sources: this compound is extracted and purified from plants of the Lupinus genus, with (+)-epithis compound often found alongside. [, , , ]
- Total Synthesis: Numerous total synthesis routes have been developed, employing strategies like enolate Claisen rearrangements, cyclization of α-sulfinyl carbanions, and ring-closing metathesis reactions. [, , , , ]
Q10: What analytical techniques are used to characterize and quantify this compound?
A10: Analytical methods for characterizing and quantifying this compound include:
- Gas Chromatography (GC): Frequently used to separate and quantify this compound and other alkaloids in plant extracts. [, ]
- High-Performance Liquid Chromatography (HPLC): Provides higher resolution and sensitivity for analyzing complex mixtures containing this compound. []
- Mass Spectrometry (MS): Coupled with GC or HPLC, MS offers accurate identification and quantification of this compound and its metabolites. [, , , ]
Q11: Have any analytical methods been validated for this compound analysis?
A11: While specific validation details are limited in the provided literature, it's standard practice to validate analytical methods for accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit to ensure reliable and reproducible results. []
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